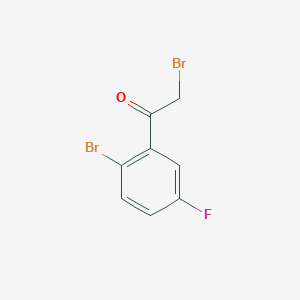

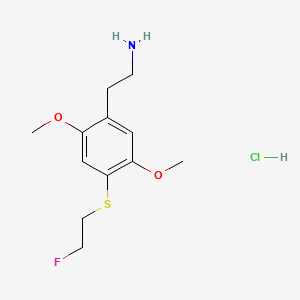

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate

説明

科学的研究の応用

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are used across various industries to prevent oxidative damage and extend product shelf life. Recent studies have highlighted the environmental occurrence, human exposure, and potential toxicity of SPAs. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human tissues. Concerns have been raised about their potential hepatic toxicity, endocrine disrupting effects, and carcinogenicity, prompting calls for further research into safer alternatives (Liu & Mabury, 2020).

Three-phase Partitioning in Bioseparation Processes

Three-phase partitioning (TPP) is an emerging nonchromatographic bioseparation technology gaining attention for its efficiency in separating bioactive molecules from natural sources. This technology, involving tert-butanol among other solvents, is applicable in the food, cosmetics, and medicine industries for the separation and purification of proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds. The review emphasizes the need for further exploration of TPP technology to enhance the production and separation of bioactive molecules (Yan et al., 2018).

Bioactive Potential of Neo Acids and Neo Alkanes

A comprehensive review of naturally occurring and synthesized neo fatty acids, neo alkanes, and their analogs and derivatives, including those containing tertiary butyl groups, reveals their significant bioactive potential. These compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. The review also considers the applications of some synthetic bioactive compounds containing a tertiary butyl group(s) in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Decomposition of Methyl Tert-Butyl Ether (MTBE)

Research into the decomposition of MTBE, a widely used gasoline additive, by adding hydrogen in a cold plasma reactor sheds light on the potential for applying radio frequency (RF) plasma reactors for the environmental remediation of MTBE. This study highlights the feasibility of using RF plasma technology for decomposing and converting MTBE into less harmful substances, demonstrating an alternative method for the environmental management of MTBE pollution (Hsieh et al., 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-6-11(16)10(9-15)5-4-7-14/h10H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRUOYPXTIUDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)

![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)

![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)